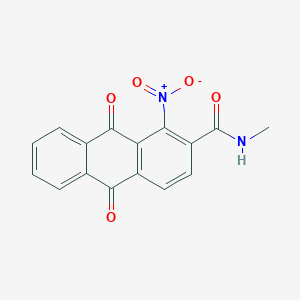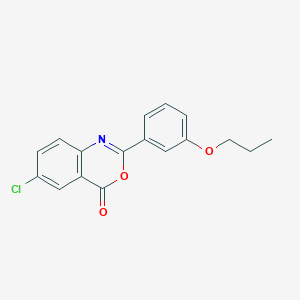![molecular formula C17H20N6O3 B5301599 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5301599.png)
8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one, also known as MTBD, is a novel spirocyclic compound that has gained attention in recent years due to its potential applications in scientific research. The synthesis of MTBD involves the reaction of 5-methyl-1H-tetrazole-1-carboxylic acid with 3-(2-aminoethyl)benzoic acid, followed by cyclization and further modifications to yield the final product.
Wissenschaftliche Forschungsanwendungen
8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has shown promise as a potential therapeutic agent for various diseases and conditions, including cancer, inflammation, and neurological disorders. Its unique spirocyclic structure allows it to interact with biological targets in a specific and selective manner, making it a valuable tool for drug discovery and development. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been found to modulate neurotransmitter release and synaptic transmission, suggesting its potential use in treating neurological disorders such as Alzheimer's disease and depression.
Wirkmechanismus
8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one exerts its pharmacological effects by binding to specific targets in the body, such as enzymes, receptors, and ion channels. Its spirocyclic structure allows it to fit into binding pockets with high affinity and selectivity, leading to the modulation of biological processes. For example, this compound has been shown to interact with the enzyme histone deacetylase (HDAC), which plays a role in regulating gene expression and cell differentiation. By inhibiting HDAC activity, this compound can alter the expression of genes involved in cancer progression and inflammation. This compound has also been found to bind to the ion channel TRPC6, which is involved in calcium signaling and cell proliferation. By blocking TRPC6 activity, this compound can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on its target and concentration. In cancer cells, this compound induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the Akt/mTOR pathway. It also inhibits angiogenesis and metastasis by suppressing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In inflammation, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway. It also decreases the infiltration of immune cells into inflamed tissues by blocking chemokine receptors. In the nervous system, this compound modulates neurotransmitter release and synaptic plasticity by interacting with ion channels and receptors. It has been shown to enhance long-term potentiation (LTP) and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate cell membranes and blood-brain barrier, and its low toxicity. However, there are also some limitations to its use, such as its relatively complex synthesis method, its potential for off-target effects, and its limited availability. Researchers must carefully consider these factors when designing experiments using this compound and ensure that appropriate controls and assays are used to validate its effects.
Zukünftige Richtungen
There are several future directions for research on 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one, including its optimization as a therapeutic agent for specific diseases, its application as a tool for studying biological processes, and its development as a diagnostic or imaging agent. Further studies are needed to elucidate its precise mechanism of action and identify additional biological targets. Additionally, the synthesis of this compound and its derivatives can be further optimized to improve their pharmacological properties and increase their availability for research purposes. Overall, this compound represents a promising area of research in the field of medicinal chemistry and pharmacology.
Synthesemethoden
The synthesis of 8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one involves a multi-step reaction sequence that begins with the reaction of 5-methyl-1H-tetrazole-1-carboxylic acid with 3-(2-aminoethyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to cyclization using a reagent such as trifluoroacetic anhydride (TFAA) to form the spirocyclic structure. The final product can be further modified to introduce functional groups or alter its pharmacological properties.
Eigenschaften
IUPAC Name |
9-[3-(5-methyltetrazol-1-yl)benzoyl]-1-oxa-3,9-diazaspiro[4.6]undecan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-12-19-20-21-23(12)14-5-2-4-13(10-14)15(24)22-8-3-6-17(7-9-22)11-18-16(25)26-17/h2,4-5,10H,3,6-9,11H2,1H3,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMICFBWOYIJXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCCC4(CC3)CNC(=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5301537.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5301538.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine](/img/structure/B5301548.png)

![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B5301555.png)


![7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-5-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B5301574.png)

![(1S)-2-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5301604.png)
![N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5301609.png)
